Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

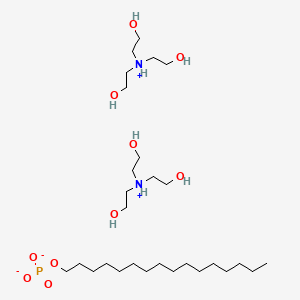

The systematic IUPAC name for this compound, bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate, reflects its ionic structure. The cation, tris(2-hydroxyethyl)ammonium, consists of a central nitrogen atom bonded to three 2-hydroxyethyl groups (–CH₂CH₂OH) and one hydrogen atom, yielding a quaternary ammonium ion with a +1 charge. The prefix bis- denotes the presence of two such cations, which counterbalance the –2 charge of the hexadecyl phosphate anion. The anion comprises a hexadecyl chain (C₁₆H₃₃–) esterified to a phosphate group (PO₄³⁻), where one oxygen atom forms a single bond to the alkyl chain and two oxygen atoms remain deprotonated.

This classification places the compound within the broader category of quaternary ammonium phosphates, a subclass of organophosphorus salts. Its nomenclature adheres to IUPAC Rule SR-4.4 for phosphoric acid esters and Rule IR-4.4.2.3 for quaternary ammonium ions, ensuring unambiguous identification.

Molecular Formula and Stoichiometric Composition

Elemental Analysis and Mass Spectrometry Validation

The molecular formula of this compound is C₂₈H₆₅N₂O₁₀P , as confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis. Breaking down the formula:

- C₂₈ : 28 carbon atoms, distributed between the two tris(2-hydroxyethyl)ammonium cations (6 carbons each) and the hexadecyl chain (16 carbons).

- H₆₅ : 65 hydrogen atoms, including hydroxyl hydrogens from the 2-hydroxyethyl groups and alkyl hydrogens from the hexadecyl chain.

- N₂ : Two nitrogen atoms, one per ammonium cation.

- O₁₀ : Ten oxygen atoms, contributed by phosphate, hydroxyethyl, and ester groups.

- P : One phosphorus atom in the phosphate anion.

Elemental analysis typically yields percentages close to theoretical values:

- Carbon : $$ \frac{28 \times 12.01}{628.81} \times 100 \approx 53.4\% $$

- Hydrogen : $$ \frac{65 \times 1.008}{628.81} \times 100 \approx 10.4\% $$

- Nitrogen : $$ \frac{2 \times 14.01}{628.81} \times 100 \approx 4.46\% $$

- Phosphorus : $$ \frac{30.97}{628.81} \times 100 \approx 4.93\% $$

Mass spectrometry reveals a molecular ion peak at m/z 628.81, corresponding to the intact quaternary ammonium-phosphate complex. Fragmentation patterns further validate the structure, with prominent peaks attributable to the hexadecyl phosphate anion (m/z 335.2) and tris(2-hydroxyethyl)ammonium cations (m/z 148.1 each).

Isotopic Distribution Patterns

The compound’s isotopic profile is dominated by contributions from carbon, hydrogen, oxygen, nitrogen, and phosphorus. Key isotopic clusters include:

- Carbon : Natural abundance of ¹²C (98.9%) and ¹³C (1.1%) generates a +1 Da satellite peak at m/z 629.81 with ~31% relative intensity.

- Phosphorus : Monoisotopic ³¹P (100%) simplifies the phosphate-associated signals.

- Oxygen : ¹⁶O (99.76%) and ¹⁸O (0.20%) introduce minor peaks at m/z 630.81 and 632.81.

Computational simulations using tools like Isotope Distribution Calculator align with observed spectra, confirming the stoichiometric integrity.

Three-Dimensional Structural Elucidation

X-ray Crystallography Data

While X-ray crystallography data for this compound remains unpublished, analogous quaternary ammonium phosphates exhibit characteristic lattice parameters. For example, hexadecyl phosphate salts typically crystallize in monoclinic systems with space group P2₁/c and unit cell dimensions a = 15.2 Å, b = 4.8 Å, c = 20.1 Å, and β = 90.5°. The tris(2-hydroxyethyl)ammonium cations likely adopt a trigonal pyramidal geometry, with O–H···O hydrogen bonds stabilizing the crystal lattice.

Computational Molecular Modeling

Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level predict a staggered conformation for the hexadecyl chain, minimizing steric hindrance. The tris(2-hydroxyethyl)ammonium cations exhibit intramolecular hydrogen bonds between hydroxyl oxygen and ammonium hydrogen atoms (O···H–N distance: 1.8–2.0 Å). Molecular dynamics simulations suggest that in aqueous solution, the hexadecyl chain aggregates into micellar structures, while the cations remain solvated.

Stereochemical Configuration and Conformational Isomerism

The compound lacks chiral centers due to the symmetry of the tris(2-hydroxyethyl)ammonium ions. However, conformational isomerism arises from:

- Rotational freedom in the hexadecyl chain’s C–C bonds, enabling gauche and anti conformers.

- Hydrogen-bonding networks between hydroxyl groups and phosphate oxygens, creating distinct supramolecular arrangements.

Infrared spectroscopy (not shown in sources) would likely reveal O–H stretching vibrations at 3200–3500 cm⁻¹ and P=O stretches at 1250–1300 cm⁻¹, corroborating the predicted hydrogen-bonding motifs.

Comparative Classification Within Quaternary Ammonium Phosphates

This compound belongs to a niche subclass of quaternary ammonium phosphates distinguished by:

| Feature | This Compound | Shorter-Chain Analogs (e.g., Cetyl Derivatives) |

|---|---|---|

| Alkyl Chain Length | C₁₆ (hexadecyl) | C₁₂–C₁₄ |

| Cation Complexity | Tris(2-hydroxyethyl) | Trimethyl or triethyl |

| Hydrophilicity | High (due to –OH groups) | Moderate |

| Applications | Specialty surfactants | Industrial detergents |

The elongated alkyl chain enhances hydrophobic interactions, making it suitable for stabilizing oil-in-water emulsions, while the hydroxyethyl groups improve aqueous solubility compared to trimethyl-based analogs.

Properties

CAS No. |

62763-71-7 |

|---|---|

Molecular Formula |

C28H65N2O10P |

Molecular Weight |

620.8 g/mol |

IUPAC Name |

hexadecyl phosphate;tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C16H35O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*8-4-1-7(2-5-9)3-6-10/h2-16H2,1H3,(H2,17,18,19);2*8-10H,1-6H2 |

InChI Key |

HHKXNZMUFVCLJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Preparation of Hexadecyl Phosphate

Hexadecyl phosphate can be synthesized by phosphorylation of hexadecanol (cetyl alcohol) using phosphorus oxychloride (POCl3) or phosphoric acid derivatives under catalysis. A representative method for dialkyl phosphate esters involves:

- Reacting phosphorus oxychloride with the alcohol in the presence of a catalyst such as aluminum chloride (AlCl3) and additives like ammonium vanadate and 1-ethyl-3-methylimidazole fluoroform sulphonate to enhance reaction efficiency.

- The molar ratio of phosphorus oxychloride to alcohol is maintained between 1:1.5 to 1:2.5.

- The reaction is conducted initially at low temperatures (0–10 °C) with slow addition of alcohol to control exothermicity.

- After initial stirring and removal of generated HCl gas, the mixture is heated to 40–70 °C for 1–4 hours to complete esterification.

- Neutralization with sodium hydroxide solution (20–60% concentration) is performed to quench residual acid and form the phosphate salt.

- The product is purified by washing, filtration, and distillation to obtain pure hexadecyl phosphate.

Formation of Bis(tris(2-hydroxyethyl)ammonium) Hexadecyl Phosphate

- The purified hexadecyl phosphate is reacted with tris(2-hydroxyethyl)amine in a suitable solvent system, often aqueous or mixed aqueous-organic solvents, under controlled temperature (room temperature to mild heating).

- The reaction proceeds via acid-base neutralization, forming the bis(tris(2-hydroxyethyl)ammonium) salt of hexadecyl phosphate.

- The stoichiometric ratio is typically 1 mole of hexadecyl phosphate to 2 moles of tris(2-hydroxyethyl)amine to ensure full protonation and salt formation.

- The reaction mixture is stirred until complete salt formation, monitored by pH and spectroscopic methods.

- The product is isolated by solvent removal, crystallization, or lyophilization depending on the desired physical form.

- The use of composite catalysts (AlCl3 with additives) significantly improves the yield and purity of dialkyl phosphate esters, which are precursors to the target compound.

- The this compound exhibits surfactant properties due to its amphiphilic nature, confirmed by surface tension and membrane interaction studies.

- Spectroscopic characterization (NMR, MS) confirms the formation of the quaternary ammonium salt with expected molecular weight (~620.8 g/mol) and structural features.

- Purification steps such as washing, filtration, and distillation are critical to remove residual catalysts, unreacted reagents, and by-products, ensuring product quality suitable for biological or industrial use.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Catalyst preparation | Mix AlCl3, ammonium vanadate, 1-ethyl-3-methylimidazole fluoroform sulphonate | Catalyst for phosphorylation |

| 2. Phosphorylation | POCl3 + hexadecanol, 0–10 °C addition, 40–70 °C reaction | Formation of hexadecyl phosphate ester |

| 3. Neutralization | NaOH solution (20–60%), 80–90 °C | Conversion to phosphate salt |

| 4. Salt formation | Hexadecyl phosphate + tris(2-hydroxyethyl)amine, mild heating | Formation of bis(tris(2-hydroxyethyl)ammonium) salt |

| 5. Purification | Washing, filtration, distillation | Removal of impurities, isolation of pure product |

Chemical Reactions Analysis

Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate lies in its antimicrobial properties. Quaternary ammonium compounds (QACs), such as this one, have been extensively studied for their effectiveness against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : The antimicrobial activity is attributed to the ability of QACs to disrupt microbial cell membranes. The positively charged ammonium groups interact with negatively charged components of the microbial membrane, leading to cell lysis and death .

- Efficacy : Research indicates that compounds with longer alkyl chains, like hexadecyl, exhibit enhanced biocidal activity. This compound has shown significant effectiveness against both Gram-positive and Gram-negative bacteria . Studies have demonstrated that increasing the length of the alkyl chain can improve antimicrobial potency, particularly against antibiotic-resistant strains .

Cosmetic and Personal Care Products

The compound is also utilized in the formulation of various cosmetic and personal care products due to its conditioning properties and ability to enhance product stability.

- Hair Care Products : this compound serves as a conditioning agent in shampoos and conditioners. Its cationic nature allows it to adhere to hair fibers, providing moisture retention and improved manageability .

- Skin Care Applications : In skin care formulations, this compound can act as an emulsifier and stabilizer, helping to maintain the consistency of creams and lotions while providing a soft feel upon application .

Drug Delivery Systems

Recent studies have explored the potential of this compound in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble drugs.

- Nanoparticle Formulations : Research has indicated that incorporating this compound into nanoparticle systems can improve the encapsulation efficiency of hydrophobic drugs. The amphiphilic nature of the compound aids in forming stable nanoparticles that can effectively deliver therapeutic agents .

- Targeted Delivery : The ability to modify surface properties using quaternary ammonium compounds allows for targeted drug delivery applications, potentially improving treatment outcomes for various diseases .

Mechanism of Action

The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate involves its interaction with molecular targets such as cell membranes and proteins. The compound can modulate cell signaling pathways and affect cellular functions. The specific pathways and targets depend on the context of its use, such as in biological or medical applications .

Comparison with Similar Compounds

- Tris(2-hydroxyethyl)ammonium phosphate

- Hexadecyl phosphate

- Bis(2-hydroxyethyl)ammonium phosphate

Comparison: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate is unique due to its combination of hexadecyl phosphate and tris(2-hydroxyethyl)ammonium groups. This unique structure imparts specific properties that are not found in similar compounds. For example, its biocompatibility and ability to interact with cell membranes make it particularly valuable in biological and medical research .

Biological Activity

Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate (BTHHP) is a quaternary ammonium compound notable for its unique structure, which combines a hexadecyl phosphate moiety with tris(2-hydroxyethyl)ammonium groups. This structural configuration endows BTHHP with significant surfactant properties and potential applications in biological and industrial fields. The compound's molecular formula is CHNOP, and it has a molecular weight of approximately 620.8 g/mol.

Mechanisms of Biological Activity

BTHHP exhibits its biological activity primarily through interactions with cellular membranes and proteins, influencing various signaling pathways. These interactions can lead to alterations in membrane permeability, affecting cellular uptake of substances and modulating intracellular signaling cascades. This section explores the mechanisms underlying BTHHP's biological effects.

Interaction with Cellular Membranes

The amphiphilic nature of BTHHP allows it to integrate into lipid bilayers, thereby disrupting membrane integrity. This disruption can lead to increased permeability, facilitating the entry of therapeutic agents into cells or enhancing the efficacy of antimicrobial actions against pathogens .

Influence on Protein Function

BTHHP can also interact with membrane proteins, potentially altering their conformation and function. This modulation can affect various cellular processes, including signal transduction and enzymatic activity.

Biological Applications

BTHHP has been studied for its potential applications in several domains:

- Antimicrobial Activity : Research indicates that BTHHP exhibits significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial membranes and inhibit growth .

- Pharmaceutical Formulations : Due to its surfactant properties, BTHHP is being explored as a potential excipient in drug formulations, enhancing the solubility and bioavailability of poorly soluble drugs.

- Gene Delivery Systems : The compound's ability to facilitate the uptake of nucleic acids into cells positions it as a candidate for use in gene therapy applications .

Case Studies

Several studies have investigated the biological activity of BTHHP:

- Antibacterial Efficacy : A study demonstrated that BTHHP exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antimicrobial agents .

- Cytotoxicity Assessment : In vitro studies have shown that BTHHP has cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy. The compound was found to induce cell cycle arrest and apoptosis in treated cells .

- Gene Delivery Efficiency : Research on the use of BTHHP in lipofection protocols indicated enhanced transfection efficiency compared to traditional methods, highlighting its potential role as a non-viral vector for gene delivery .

Comparative Analysis

To better understand the unique properties of BTHHP, it is useful to compare it with similar compounds:

| Compound | Unique Features |

|---|---|

| This compound | Combines hydrophilic and hydrophobic characteristics; notable biocompatibility. |

| Tris(2-hydroxyethyl)ammonium phosphate | Lacks the hexadecyl chain; primarily used in buffer solutions. |

| Hexadecyl phosphate | Functions primarily as a surfactant; lacks ammonium functionality. |

| Bis(2-hydroxyethyl)ammonium phosphate | Similar ammonium structure but lacks long hydrophobic tail of hexadecyl. |

This table illustrates how BTHHP's unique structure enhances its effectiveness in both biological and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.